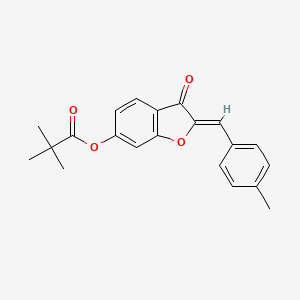

(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic benzofuran derivative characterized by a fused bicyclic core structure. Key features include:

- A benzofuran-3-one backbone with a Z-configured 4-methylbenzylidene substituent at the C2 position.

- A pivalate ester (2,2-dimethylpropanoate) group at the C6 position, which enhances lipophilicity and metabolic stability.

Structural determination of such compounds often relies on X-ray crystallography tools like SHELXL, a widely used program for small-molecule refinement .

Properties

Molecular Formula |

C21H20O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C21H20O4/c1-13-5-7-14(8-6-13)11-18-19(22)16-10-9-15(12-17(16)25-18)24-20(23)21(2,3)4/h5-12H,1-4H3/b18-11- |

InChI Key |

RBRRMMLHADEWBB-WQRHYEAKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under basic conditions to form the benzylidene intermediate. This intermediate is then esterified with 2,2-dimethylpropanoic acid using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Biological Activity

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate (CAS Number: 622823-79-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a benzofuran core, which is known for various pharmacological effects, and a 4-methylbenzylidene substituent that may influence its reactivity and biological interactions.

- Molecular Formula : C21H20O4

- Molecular Weight : 336.4 g/mol

- Structure : The compound's structure can be represented as follows:

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can be attributed to the presence of phenolic groups within the benzofuran framework. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Preliminary investigations suggest that (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate may possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In cell culture models, it demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound could inhibit specific enzymes involved in inflammation and oxidative stress.

- Receptor Modulation : It may interact with cellular receptors that regulate inflammatory pathways or oxidative stress responses.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |

| Antimicrobial Efficacy | Showed inhibition against Gram-positive and Gram-negative bacteria in vitro. |

| Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in stimulated macrophages, indicating potential therapeutic use in inflammatory conditions. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The closest analog identified is [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate (CAS: 858766-43-5) . The table below highlights critical differences:

| Property | Target Compound | Analog (CAS: 858766-43-5) |

|---|---|---|

| Benzylidene Substituents | 4-methylphenyl | 3,4-dimethoxyphenyl |

| Molecular Formula | C₂₂H₂₀O₅ | C₂₃H₂₄O₇ |

| Molecular Weight (g/mol) | 364.39 | 412.43 |

| Key Functional Groups | Methyl (electron-donating) | Methoxy (electron-rich, polar) |

| Predicted logP | ~3.5 (moderate lipophilicity) | ~2.8 (lower lipophilicity) |

Substituent Impact:

- In contrast, the 3,4-dimethoxy groups in the analog increase polarity, which may improve aqueous solubility but reduce membrane permeability .

- Steric Effects : The bulky pivalate ester in both compounds likely slows esterase-mediated hydrolysis, extending half-life compared to simpler esters (e.g., acetates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.